molecular formula C21H20N4S B046172 Dercitin CAS No. 115141-47-4

Dercitin

Cat. No. B046172
M. Wt: 360.5 g/mol
InChI Key: COKHRCLLFPZOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dercitin is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is commonly found in citrus fruits and is known for its antioxidant and anti-inflammatory properties.

Scientific Research Applications

Antitumor Activity and Nucleic Acid Binding Properties

Dercitin, a cytotoxic acridine alkaloid from a marine sponge, has demonstrated notable antitumor activity. It inhibits the proliferation of various tumor cells, including leukemia, lung, and colon tumor cells, at nanomolar concentrations. Dercitin's interaction with nucleic acids, particularly its ability to intercalate into DNA, appears to be a key mechanism of its biological effects. This compound disrupts DNA and RNA synthesis, suggesting potential applications in cancer therapy (Burres et al., 1989).

HIV-1 Neutralization and Tumor Cell Proliferation Inhibition

Dercitin's analogues have shown potential for both anti-HIV and tumor inhibitory activities. These analogues can inhibit HIV-1 infectivity and also demonstrate effectiveness against breast, colon, and lung tumor cell lines. The distinct structural features of Dercitin and its analogues suggest their usefulness as leads in the design of both anti-AIDS agents and new antitumor drugs (Taraporewala et al., 1992).

Structural Revision and Relationship with Kuanoniamines

Research into the structure of Dercitin has led to the revision of the regiochemistry of its thiazole moiety. This finding also establishes a relationship between Dercitin and kuanoniamines, enhancing our understanding of the structure-activity relationships of these compounds. Such insights are critical for future drug development and discovery (Gunawardana et al., 1992).

Potential Pharmacophores of Antiviral and Anti-tumor Actions

The simplification of Dercitin's structure has led to the identification of thiazoloacridine as a potential pharmacophore for its antiviral and anti-tumor actions. This advancement aids in the understanding of the molecular basis of Dercitin's biological activities and provides a platform for the design of new therapeutic agents (Taraporewala, 1991).

properties

CAS RN

115141-47-4

Product Name

Dercitin

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N,N-dimethyl-2-(9-methyl-6-thia-4,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1(19),2,4,7,10,12(20),13,15,17-nonaen-2-yl)ethanamine

InChI

InChI=1S/C21H20N4S/c1-24(2)10-8-15-18-17-14(13-6-4-5-7-16(13)23-18)9-11-25(3)20(17)21-19(15)22-12-26-21/h4-7,9,11-12H,8,10H2,1-3H3

InChI Key

COKHRCLLFPZOEI-UHFFFAOYSA-N

SMILES

CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4

Canonical SMILES

CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4

Other CAS RN

115141-47-4

synonyms

dercitin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dercitin
Reactant of Route 2
Reactant of Route 2
Dercitin
Reactant of Route 3
Reactant of Route 3
Dercitin
Reactant of Route 4
Dercitin
Reactant of Route 5
Dercitin
Reactant of Route 6
Reactant of Route 6
Dercitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.